2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN4/c20-17-8-6-15(7-9-17)19-16(10-14(11-21)12-22)13-24(23-19)18-4-2-1-3-5-18/h1-10,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXAIQQKRDUDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves the condensation of 4-fluorobenzaldehyde, phenylhydrazine, and malononitrile. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory drugs. The structural modifications in pyrazole compounds have been linked to enhanced anti-inflammatory activity. Studies show that derivatives with fluorophenyl substitutions exhibit improved efficacy in reducing inflammation markers in vitro and in vivo .
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly OLEDs. Research indicates that pyrazole derivatives can serve as effective emissive materials due to their high photoluminescence efficiency. The incorporation of 4-fluorophenyl groups enhances the stability and performance of OLED devices, making them viable for commercial applications .
Sensors
The sensitivity of pyrazole-based compounds to environmental changes has led to their exploration as chemical sensors. The compound can be functionalized to detect specific ions or small molecules, providing a basis for developing sensitive and selective sensors for environmental monitoring .
Photodynamic Therapy (PDT)
Photodynamic therapy employs photosensitizing agents that produce reactive oxygen species upon light activation. Pyrazole derivatives have been investigated for their photodynamic properties, with studies indicating that this compound can effectively generate singlet oxygen when exposed to specific wavelengths of light. This property is particularly beneficial in targeting tumor cells while minimizing damage to surrounding healthy tissues .
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer properties of several pyrazole derivatives, including the compound . The results showed a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values significantly lower than those for standard chemotherapeutics .
Case Study 2: OLED Performance
Research by Liu et al. (2021) focused on synthesizing OLED devices using pyrazole derivatives as emissive layers. The devices demonstrated high efficiencies with maximum luminance values exceeding 10,000 cd/m² and external quantum efficiencies above 15%, indicating the compound's promise in optoelectronic applications .
Mechanism of Action
The mechanism of action of 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on synthetic routes, physicochemical properties, and biological activities.
Key Observations :
- Substituent Effects on Synthesis : The triazole derivative (93% yield) exhibits higher synthetic efficiency than benzofuran (75%) or naphthofuran analogs (70–80%), likely due to optimized condensation conditions (e.g., triethylamine catalysis) . The fluorophenyl variant’s yield is inferred to align with benzofuran derivatives, assuming similar reaction kinetics.
- Fluorine’s electronegativity may enhance stability and electronic interactions in biological systems .
Physicochemical Properties
- IR and NMR Signatures: Malononitrile moiety: All analogs show strong IR absorption at ~2200–2222 cm⁻¹ (C≡N stretch) and ~1620–1658 cm⁻¹ (C=N/C=C) . Fluorophenyl group: Expected ¹H-NMR signals for aromatic protons (δ 7.2–8.0 ppm) with meta-fluorine coupling (J ≈ 8–10 Hz) .
- Thermal Stability : The triazole derivative melts at 200–202°C, while pyrazolone-based analogs (e.g., ) exhibit higher melting points (~254°C) due to hydrogen bonding .
Key Insights :
- The naphthofuran derivative’s antimicrobial efficacy (MIC 12.5 µg/mL) highlights the role of extended aromatic systems in disrupting microbial membranes .
Reactivity and Functionalization
The malononitrile group enables diverse reactions:
- Nucleophilic Additions: notes that analogs react with active hydrogen compounds (e.g., thiols, amines) to form pyrazoline or pyran derivatives. Fluorine’s electron-withdrawing nature may accelerate such reactions compared to benzofuran derivatives .
- Crystallography : Structural analogs (e.g., ) exhibit planarity disrupted by perpendicular fluorophenyl groups, influencing packing and solubility .
Biological Activity
The compound 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a member of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps. The pyrazole core is synthesized via the reaction of hydrazine with a 1,3-diketone, followed by electrophilic aromatic substitution to introduce the fluorophenyl and phenyl groups. The final step usually involves the formation of the enone moiety through reactions with aldehydes or ketones under basic conditions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related pyrazole derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported a mean growth inhibition percentage of 54.25% for HepG2 cells and 38.44% for HeLa cells, with minimal toxicity to normal fibroblasts . This suggests a selective cytotoxicity that could be harnessed for therapeutic purposes.
The enone moiety in the compound acts as a Michael acceptor, allowing it to react with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects against infections and tumors.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiazolin-4-one derivatives derived from malononitrile compounds, showing significant antibacterial activity against multiple strains with strong biofilm inhibition properties .
- Anticancer Potential : Another investigation focused on aminopyrazole derivatives, revealing promising results in inhibiting cancer cell proliferation while sparing normal cells from toxicity. The structure-activity relationship (SAR) indicated that specific substitutions could enhance anticancer activity .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Compound 7b | Antimicrobial | S. aureus | 0.22 - 0.25 μg/mL |
| Compound A | Anticancer | HepG2 | IC50 = 72.4 μM |
| Compound B | Anticancer | HeLa | IC50 = 75.6 μM |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile?
The compound is typically synthesized via a Knoevenagel condensation reaction. A pyrazole-4-carboxaldehyde derivative (e.g., 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde) reacts with malononitrile under thermal or catalytic conditions. For example, heating in ethanol/piperidine or using solvent-free methods with catalysts like molecular sieves or Lewis acids (e.g., Zn-based catalysts) can yield the target compound . Key steps involve the formation of an α,β-unsaturated nitrile intermediate through conjugate addition.
Q. How is the structural characterization of this compound validated in academic research?
Researchers employ spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm the presence of aromatic protons (from phenyl/fluorophenyl groups) and nitrile/methylene signals.
- X-ray diffraction : Single-crystal analysis resolves stereochemistry and intramolecular interactions, such as π-stacking between aromatic rings .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. What solvents and catalysts optimize the yield of this compound?
- Solvents : Ethanol, water (for green chemistry approaches), or solvent-free conditions are preferred to enhance reaction efficiency .
- Catalysts : Piperidine, triethylamine, or immobilized metal catalysts (e.g., FeO-supported Co(II)) improve reaction rates and selectivity by activating the carbonyl group of the aldehyde and stabilizing intermediates .
Advanced Research Questions
Q. How do reaction mechanisms differ between traditional thermal and catalytic methods for synthesizing this compound?
- Thermal methods : Prolonged heating (reflux) drives the Knoevenagel condensation via enolate formation, followed by elimination of water. This often requires stoichiometric bases like piperidine .
- Catalytic methods : Lewis acids (e.g., Zn or Co) activate the aldehyde electrophile, while bases deprotonate malononitrile, enabling faster kinetics and milder conditions. For example, FeO catalyzes multicomponent reactions at room temperature via dual activation of reactants .
Q. What experimental challenges arise in resolving structural contradictions between computational models and crystallographic data?
Discrepancies may occur in:
- Tautomerism : The exocyclic methylene group can adopt different conformations, altering bond lengths in DFT calculations versus X-ray data .
- Intermolecular interactions : Crystal packing forces (e.g., hydrogen bonding with nitrile groups) may distort geometries predicted in gas-phase simulations .
Methodological resolution : Use solvent-phase DFT with dispersion corrections (e.g., D3-BJ) to account for packing effects .
Q. How can researchers design experiments to explore the bioactivity of this compound?
- Target identification : Leverage structural analogs (e.g., pyrazole-malononitrile hybrids) known for kinase inhibition or antimicrobial activity .
- Assay design :
- In vitro : Test against enzyme targets (e.g., COX-2) using fluorescence polarization.
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with SAR studies focusing on fluorophenyl substituents .
- ADMET profiling : Use HPLC to measure logP (lipophilicity) and microsomal stability assays for metabolic resistance .
Q. What strategies mitigate side reactions during scale-up synthesis?
- Impurity control : Monitor by-products (e.g., hydrolyzed nitriles) via TLC or HPLC. Adjust stoichiometry to favor malononitrile excess .
- Process optimization : Use flow chemistry for heat management in exothermic Knoevenagel steps.
- Catalyst recycling : Magnetic catalysts (e.g., FeO) allow >5 reuse cycles without significant activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
